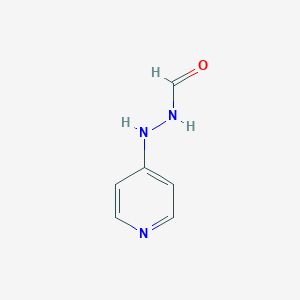

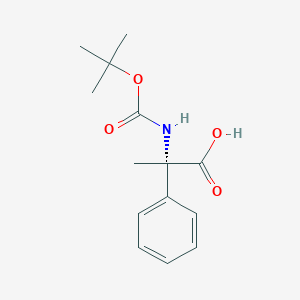

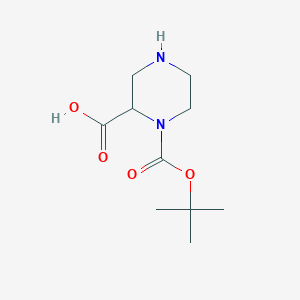

(S)-2-(Boc-amino)-2-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

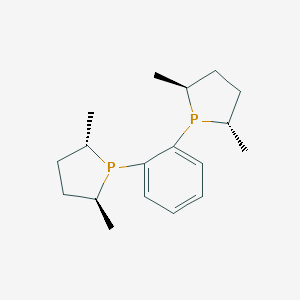

“(S)-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets, and they are often used when there’s a need to protect an amino function . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The 3D structure of Boc-compounds, including one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

Boc protection plays a significant role in the synthesis of multifunctional targets, and issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Scientific Research Applications

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

This compound has been utilized in asymmetric syntheses, particularly for β-hydroxy-α-amino acids, which are significant in medicinal chemistry and natural product synthesis. A study described the preparation of these compounds from enantiopure α-hydroxy-β-amino esters via the intermediacy of corresponding aziridines. This method involves steps like hydrogenolysis, in situ N-Boc protection, OH-activation, and aziridine formation, followed by regioselective ring-opening to produce enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).

Amino Group Protection in Amino Acid Derivatives

Another research focused on protecting the amino group in 2-aminomethylphenylacetic acid, comparing different protecting agents like BOC (Di-tert butyl dicarbonate) for their efficiency and application in further synthetic processes. BOC was highlighted for its higher yield in protection but noted for its more challenging deprotection compared to other agents (Zhao, Wang, & Liu, 2014).

Efficient Asymmetric Synthesis of Diamino Acid Derivatives

Efficient and stereoselective synthesis of diamino acid derivatives has also been demonstrated using this compound. The synthesis involved the preparation of selectively-protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, showcasing its utility in producing complex amino acid derivatives for peptide synthesis and drug development (Lee, Yoon, Chung, & Lee, 2001).

Native Chemical Ligation at Phenylalanine

This compound has been applied in native chemical ligation techniques, specifically at phenylalanine, to synthesize peptides. This method involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, used to cap a tetrapeptide, demonstrating the versatility of (S)-2-(Boc-amino)-2-phenylpropanoic acid in peptide chemistry (Crich & Banerjee, 2007).

Development of Conformationally Distinct Amino Acids

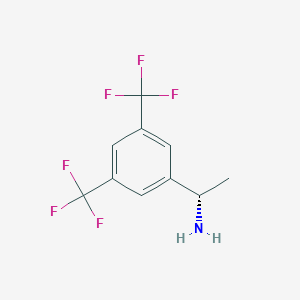

Research into the synthesis of conformationally distinct amino acids for sensitive applications in 19F NMR has been conducted. This includes the development of perfluoro-tert-butyl 4-hydroxyproline, synthesized in steps involving (S)-2-(Boc-amino)-2-phenylpropanoic acid, indicating its role in advancing NMR probe and medicinal chemistry research (Tressler & Zondlo, 2014).

Future Directions

There is a compelling need for new peptide synthesis technologies which do not damage the environment, and so there is increased focus on organic solvent-free methods of peptide synthesis using environmentally friendly solvents, such as water . The use of water-dispersible Boc-amino acid nanoparticles in combination with microwave irradiation aimed at reducing reaction time and increasing reaction yield is a promising future direction .

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUASPHMADVMU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Boc-amino)-2-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

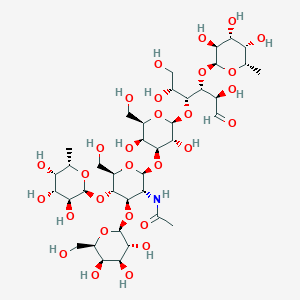

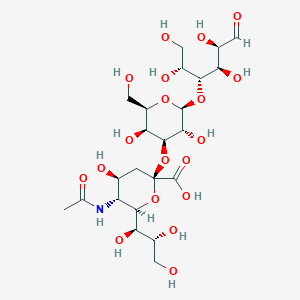

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)